tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
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Overview
Description
tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₃ and a molecular weight of 198.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a tert-butyl ester . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism by which tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins or signaling pathways .
Comparison with Similar Compounds
- tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
Comparison: While these compounds share some structural similarities with tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, they differ in their functional groups and overall molecular architecture. These differences can result in varied chemical reactivity and applications. For example, the presence of an oxo group in this compound may confer unique reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWLBZZSHAXTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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